molecular formula C15H19BO6 B2844001 Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxole-5-carboxylate CAS No. 2377610-95-0

Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxole-5-carboxylate

Cat. No.: B2844001
CAS No.: 2377610-95-0
M. Wt: 306.12
InChI Key: FNMQIEWVGRPSME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxole-5-carboxylate is a boronic ester derivative featuring a benzo[d][1,3]dioxole core substituted with a methyl ester group at position 5 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at position 5. This compound is pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures for pharmaceuticals and organic electronics . Its structural design balances steric hindrance (from the tetramethyl dioxaborolane) and electronic effects (from the electron-rich benzo-dioxole), making it a versatile intermediate.

Properties

IUPAC Name

methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BO6/c1-14(2)15(3,4)22-16(21-14)10-6-9(13(17)18-5)7-11-12(10)20-8-19-11/h6-7H,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMQIEWVGRPSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OCO3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxole-5-carboxylate typically involves the reaction of 5-methoxycarbonyl-2,3-methylenedioxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control .

Scientific Research Applications

A. Anticancer Research

Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxole-5-carboxylate has been investigated for its anticancer properties. Studies have shown that boron-containing compounds can enhance the efficacy of chemotherapeutic agents. The dioxaborolane moiety is particularly relevant due to its ability to form stable complexes with biomolecules and influence cellular pathways involved in apoptosis and cell proliferation.

B. Drug Delivery Systems

The compound's unique structure allows it to be utilized in drug delivery systems. Its ability to form nanoparticles can be leveraged to encapsulate therapeutic agents, improving their solubility and bioavailability. Research indicates that such formulations can enhance targeted delivery to cancer cells while minimizing systemic toxicity.

A. Polymer Chemistry

In polymer science, the incorporation of boron-containing compounds like this compound into polymer matrices has been studied for the development of advanced materials with enhanced mechanical properties and thermal stability. The dioxaborolane group can act as a cross-linking agent in the synthesis of polymer networks.

B. Photonic Applications

The optical properties of this compound have implications in photonics. Its ability to absorb and emit light at specific wavelengths makes it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

A. Pesticide Development

The compound's potential as a biopesticide is noteworthy. Research has indicated that boron-containing compounds can exhibit antimicrobial properties against various plant pathogens. This characteristic positions this compound as a candidate for developing eco-friendly pesticides that could reduce reliance on synthetic chemicals.

B. Plant Growth Promotion

Studies have also suggested that boron is an essential micronutrient for plants. The incorporation of this compound into fertilizers could enhance nutrient uptake and promote plant growth under stress conditions.

Case Studies and Research Findings

Application AreaStudy/FindingsReference
Anticancer ResearchBoron compounds enhance efficacy of chemotherapeutics; potential for apoptosis induction in cancer cells.
Drug Delivery SystemsNanoparticle formulation improves solubility and targeted delivery of drugs; minimizes toxicity.
Polymer ChemistryEnhances mechanical properties and thermal stability in polymer networks; used as a cross-linker.
Photonic ApplicationsSuitable for OLEDs due to specific light absorption/emission properties; enhances device performance.
Pesticide DevelopmentExhibits antimicrobial activity against plant pathogens; potential eco-friendly pesticide development.
Plant Growth PromotionEnhances nutrient uptake; promotes growth under stress conditions when used in fertilizers.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Analogues
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Reference
Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxole-5-carboxylate (Target) Benzo[d][1,3]dioxole Methyl ester (C-5), dioxaborolane (C-7) ~332
Methyl (Z)-5-(benzo[d][1,3]dioxol-5-yl)-3-(dioxaborolan-2-yl)pent-3-enoate Pent-3-enoate chain Benzo-dioxole (C-5), dioxaborolane (C-3), Z-configuration double bond 383.16
N-(Benzo[d][1,3]dioxol-5-yl)-3-phenyl-4-(dioxaborolan-2-yl)pentanamide Pentanamide chain Benzo-dioxole (N-substituted), dioxaborolane (C-4), phenyl group ~425
2-Methyl-5-(dioxaborolan-2-yl)benzo[d]oxazole Benzo[d]oxazole Methyl (C-2), dioxaborolane (C-5) ~273
Methyl 2,2-difluoro-7-(dioxaborolan-2-yl)benzo[d][1,3]dioxole-5-carboxylate Benzo[d][1,3]dioxole Difluoro (C-2), methyl ester (C-5), dioxaborolane (C-7) 342.10

Key Observations :

  • Steric Effects : The pentenyl chain in introduces conformational flexibility but reduces steric protection of the boron center compared to the rigid benzo-dioxole core in the target compound.
  • Functional Group Diversity : Amide derivatives () exhibit hydrogen-bonding capabilities, influencing solubility and intermolecular interactions.

Key Observations :

  • Catalytic Systems : Suzuki-Miyaura coupling dominates for boron-containing analogues, leveraging Pd catalysts for C–B bond formation .
  • Yield Variability : Multi-component reactions (e.g., ) yield less (~58%) due to competing pathways, whereas Suzuki couplings achieve higher efficiency (~75% in ).

Key Observations :

  • Electronics : Benzo-oxazole derivatives () excel in charge transport due to extended conjugation, whereas the target compound’s benzo-dioxole core may favor dielectric properties .
  • Pharmaceuticals : Fluorinated analogues () show promise in drug design for enhanced bioavailability.

Biological Activity

Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxole-5-carboxylate is a complex organic compound with notable biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₅H₁₈BNO₅
  • Molecular Weight : 303.12 g/mol
  • CAS Number : Not specifically listed but related compounds can be referenced for context.

The structure features a benzo[d][1,3]dioxole core combined with a dioxaborolane moiety, which contributes to its unique biological interactions.

Mechanisms of Biological Activity

  • Enzyme Inhibition : The compound exhibits potential as an inhibitor of specific enzymes involved in metabolic pathways. Preliminary studies suggest its ability to modulate the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and have implications in cancer therapy .
  • Antioxidant Properties : The presence of the dioxaborolane group may contribute to antioxidant activity. Compounds with similar structures have shown efficacy in scavenging free radicals and reducing oxidative stress in cellular models .
  • Antimicrobial Activity : Some derivatives of boron-containing compounds have demonstrated antimicrobial properties. While specific data on this compound is limited, the structural similarity to known antimicrobial agents suggests potential effectiveness against various pathogens .

Case Study 1: CDK Inhibition

A study focused on the design and synthesis of PROTACs (proteolysis-targeting chimeras) targeting CDK4/6 highlighted the importance of structural modifications in enhancing biological activity. The incorporation of boron-containing moieties like those in methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives significantly improved selectivity and potency against CDK targets .

Compound NameActivityReference
Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)CDK4/6 Inhibitor
AbemaciclibFDA Approved CDK Inhibitor

Case Study 2: Antioxidant Evaluation

In vitro studies conducted on structurally similar dioxaborolane compounds indicated significant antioxidant potential. These studies utilized assays measuring the ability to reduce oxidative stress markers in human cell lines. The results suggested that modifications similar to those found in methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) could enhance these effects .

Case Study 3: Antimicrobial Testing

Research on related boron compounds has shown promising results against various bacterial strains. While specific data for this compound is scarce, its structural analogs have demonstrated effective inhibition of bacterial growth in laboratory settings .

Q & A

Basic: What are the standard synthetic methodologies for preparing Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxole-5-carboxylate?

The synthesis typically involves coupling a benzo[d][1,3]dioxole precursor with a pinacol boronate ester. For example, a Suzuki-Miyaura cross-coupling reaction may be employed, using palladium catalysts (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent system like THF/H₂O at reflux . Alternative routes include direct borylation of a halogenated benzo[d][1,3]dioxole intermediate using bis(pinacolato)diboron (B₂Pin₂) with a Pd catalyst . Key steps involve:

  • Precursor activation : Bromination or iodination at the 7-position of the benzo[d][1,3]dioxole core.
  • Borylation : Reaction with B₂Pin₂ under inert atmosphere.
  • Esterification : Methyl ester formation via acid-catalyzed methanolysis.

Basic: How is the structure of this compound confirmed experimentally?

Structural confirmation relies on:

  • NMR spectroscopy :
    • ¹H NMR : Peaks for the methyl ester (δ ~3.8–3.9 ppm), dioxaborolane methyl groups (δ ~1.2–1.3 ppm), and aromatic protons (δ ~6.5–7.0 ppm) .
    • ¹³C NMR : Signals for carbonyl (δ ~165–170 ppm) and boron-bound carbons (δ ~80–85 ppm).
    • ¹¹B NMR : A singlet at δ ~28–30 ppm confirms the tetracoordinated boron .
  • HRMS : Exact mass matching the molecular formula (e.g., [M+H]⁺ calculated for C₁₆H₂₀BO₆: 343.1421; observed: 343.1418) .

Advanced: What reaction conditions optimize the yield of this boron-containing intermediate?

Critical variables include:

  • Catalyst loading : 2–5 mol% Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling reactions .
  • Solvent polarity : THF or dioxane for boronate ester formation; DMF for polar intermediates.
  • Temperature : 80–110°C for Suzuki-Miyaura coupling .
  • Protecting groups : Use of methyl esters over ethyl esters to minimize hydrolysis during purification .
  • Workup : Rapid column chromatography (e.g., silica gel, hexane/EtOAc gradient) to isolate the product before boronate ester decomposition .

Advanced: How does the compound’s stability under varying storage conditions impact experimental reproducibility?

The dioxaborolane moiety is moisture-sensitive. Storage recommendations:

  • Temperature : –20°C in sealed vials under inert gas (N₂ or Ar) .
  • Solvent compatibility : Avoid DMSO or DMF for long-term storage; use anhydrous THF or CH₂Cl₂ for stock solutions .
  • Decomposition indicators : Loss of ¹¹B NMR signal sharpness or new peaks in ¹H NMR (e.g., free boronic acid at δ ~7–8 ppm) .

Advanced: How can researchers resolve contradictions in reported synthetic yields or reaction pathways?

Discrepancies may arise from:

  • Impurity profiles : Side products from incomplete esterification or boronate hydrolysis. Use LC-MS or TLC to monitor reaction progress .
  • Catalyst variability : Batch-dependent Pd catalyst activity. Pre-activate catalysts with B₂Pin₂ before use .
  • Solvent purity : Anhydrous solvents (e.g., THF with <50 ppm H₂O) improve reproducibility .

Advanced: What methodologies are recommended for studying this compound’s biological activity in medicinal chemistry?

  • In vitro assays :
    • Kinase inhibition : Screen against kinase panels using fluorescence polarization .
    • Cellular uptake : Radiolabel the compound with ¹⁸F for PET imaging .
  • ADME studies :
    • Plasma stability : Incubate in human plasma (37°C, pH 7.4) and analyze via HPLC .
    • Metabolite identification : Use LC-HRMS to detect oxidative or hydrolytic metabolites .

Advanced: How can researchers design comparative studies with structural analogs to evaluate structure-activity relationships (SAR)?

  • Analog selection : Compare with derivatives like Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate (CAS 61441-09-6) or ethyl-substituted boronate esters (e.g., Ethyl 4-chloro-2-boronobenzoate) .
  • Key variables :
    • Substituent position : Vary the boronate group at positions 5, 6, or 7.
    • Steric effects : Use tert-butyl instead of methyl esters to assess steric hindrance .
  • Data analysis : Correlate logP (HPLC-derived) with cellular permeability .

Advanced: What advanced analytical techniques are essential for characterizing trace impurities or degradation products?

  • LC-HRMS : Detect impurities at <0.1% levels using a C18 column (gradient: 5–95% MeCN/H₂O + 0.1% formic acid) .
  • X-ray crystallography : Resolve ambiguous stereochemistry (e.g., Z/E isomerism in pent-3-enoate derivatives) .
  • DSC/TGA : Assess thermal stability (decomposition onset >150°C for pure samples) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.